Cas no 874830-95-2 (Morpholine, 4-[3-amino-5-(trifluoromethyl)benzoyl]-)

4-[3-Amino-5-(trifluoromethyl)benzoyl]morpholine is a specialized morpholine derivative featuring a trifluoromethyl-substituted benzoyl group. This compound is of interest in pharmaceutical and agrochemical research due to its unique structural properties, combining the morpholine ring's versatility with the electron-withdrawing effects of the trifluoromethyl group. The presence of the amino group enhances reactivity, making it a valuable intermediate for further functionalization. Its trifluoromethyl moiety improves metabolic stability and lipophilicity, which can be advantageous in drug design. The compound is typically utilized in synthetic applications where precise control over molecular interactions is required. Proper handling and storage under inert conditions are recommended to maintain stability.
Morpholine, 4-[3-amino-5-(trifluoromethyl)benzoyl]- structure
874830-95-2 structure
Product Name:Morpholine, 4-[3-amino-5-(trifluoromethyl)benzoyl]-
CAS No:874830-95-2
MF:C12H13F3N2O2
MW:274.239033460617
CID:655880
PubChem ID:66876746
Update Time:2025-05-24

Morpholine, 4-[3-amino-5-(trifluoromethyl)benzoyl]- Chemical and Physical Properties

Names and Identifiers

    • Morpholine, 4-[3-amino-5-(trifluoromethyl)benzoyl]-
    • [3-amino-5-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone
    • 3-(MORPHOLINE-4-CARBONYL)-5-(TRIFLUOROMETHYL)ANILINE
    • (3-Amino-5-trifluoromethyl-phenyl)-morpholin-4-yl-methanone
    • A1-15806
    • [3-Amino-5-(trifluoromethyl)phenyl](morpholin-4-yl)methanone
    • 874830-95-2
    • 3-(morpholine-4-carbonyl)-5-(trifluoromethyl)phenylamine
    • SCHEMBL1013250
    • DTXSID40735940
    • 3-(morpholin-4-ylcarbonyl)-5-(trifluoromethyl)aniline
    • (3-Amino-5-(trifluoromethyl)phenyl)(morpholino)methanone
    • Inchi: 1S/C12H13F3N2O2/c13-12(14,15)9-5-8(6-10(16)7-9)11(18)17-1-3-19-4-2-17/h5-7H,1-4,16H2
    • InChI Key: WGSBYRZVAJTCMK-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(=CC(=C1)C(N1CCOCC1)=O)N)(F)F

Computed Properties

  • Exact Mass: 274.09291215g/mol
  • Monoisotopic Mass: 274.09291215g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 329
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 55.6Ų

Morpholine, 4-[3-amino-5-(trifluoromethyl)benzoyl]- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AC05466-5g
Morpholine, 4-[3-amino-5-(trifluoromethyl)benzoyl]-
874830-95-2 95%
5g
$1203.00 2024-04-19

Morpholine, 4-[3-amino-5-(trifluoromethyl)benzoyl]- Related Literature

Additional information on Morpholine, 4-[3-amino-5-(trifluoromethyl)benzoyl]-

Compound CAS No. 874830-95-2: Morpholine, 4-[3-amino-5-(trifluoromethyl)benzoyl]

The compound with CAS No. 874830-95-2, commonly referred to as Morpholine, 4-[3-amino-5-(trifluoromethyl)benzoyl], is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique chemical structure, which combines the morpholine backbone with a substituted benzoyl group. The trifluoromethyl substituent and the amino group attached to the benzene ring contribute to its distinctive chemical properties, making it a valuable molecule for research and industrial applications.

Recent studies have highlighted the potential of this compound in drug discovery and development. The morpholine moiety is known for its ability to act as a bioisostere in medicinal chemistry, often replacing other functional groups to improve pharmacokinetic properties such as solubility and bioavailability. The presence of the trifluoromethyl group further enhances the molecule's stability and lipophilicity, which are critical factors in drug design. Researchers have explored its role as a building block for creating novel bioactive compounds, particularly in the context of targeting specific enzymes or receptors involved in diseases such as cancer and neurodegenerative disorders.

In addition to its pharmaceutical applications, Morpholine, 4-[3-amino-5-(trifluoromethyl)benzoyl] has shown promise in materials science. Its unique electronic properties make it a candidate for use in advanced materials such as organic semiconductors and optoelectronic devices. Recent advancements in synthetic methods have enabled the efficient synthesis of this compound, facilitating its incorporation into larger molecular frameworks. The combination of the morpholine ring and the substituted benzoyl group provides a platform for exploring new functionalities in materials design.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the morpholine derivative. The introduction of the trifluoromethyl group and the amino substituent requires precise control over reaction conditions to ensure high yields and purity. Researchers have optimized these steps using modern synthetic techniques, including catalytic cross-coupling reactions and microwave-assisted synthesis, which have significantly improved the efficiency of the process.

From an environmental perspective, understanding the behavior of Morpholine, 4-[3-amino-5-(trifluoromethyl)benzoyl] in various media is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, but further research is needed to evaluate its long-term environmental fate. Its chemical stability suggests that it may persist in certain environments, highlighting the importance of responsible handling and disposal practices.

In conclusion, Morpholine, 4-[3-amino-5-(trifluoromethyl)benzoyl] (CAS No. 874830-95-2) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional groups make it an attractive target for both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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